molecular formula C14H22O6 B14424015 Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate CAS No. 81728-58-7

Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate

Katalognummer: B14424015
CAS-Nummer: 81728-58-7
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: ABBUMVYKBPWITF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two propenyl groups attached to a central ethane-1,1-diylbis(oxy) backbone, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate typically involves the esterification of 3,3’-[ethane-1,1-diylbis(oxy)]dipropanoic acid with propenyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the acid catalyst, and the product is continuously removed to drive the reaction to completion.

Analyse Chemischer Reaktionen

Types of Reactions

Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate can undergo various chemical reactions, including:

    Oxidation: The propenyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated esters.

    Substitution: Amides or ethers, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of polymers and resins due to its reactive propenyl groups.

Wirkmechanismus

The mechanism of action of Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate involves its interaction with various molecular targets. The propenyl groups can undergo polymerization or cross-linking reactions, which are crucial in its applications in polymer and resin production. The ester groups can also participate in hydrolysis or transesterification reactions, making it a versatile compound in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diprop-2-en-1-yl benzene-1,2-dicarboxylate: Another ester with propenyl groups, used as a plasticizer.

    3,3’-[ethane-1,1-diylbis(oxy)]dipropanoic acid: The precursor acid used in the synthesis of Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate.

    Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: A similar compound with acetate groups instead of propenyl groups.

Uniqueness

Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate is unique due to its dual propenyl groups, which provide high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of polymers and resins, where cross-linking and polymerization are essential.

Eigenschaften

CAS-Nummer

81728-58-7

Molekularformel

C14H22O6

Molekulargewicht

286.32 g/mol

IUPAC-Name

prop-2-enyl 2-[1-(1-oxo-1-prop-2-enoxypropan-2-yl)oxyethoxy]propanoate

InChI

InChI=1S/C14H22O6/c1-6-8-17-13(15)10(3)19-12(5)20-11(4)14(16)18-9-7-2/h6-7,10-12H,1-2,8-9H2,3-5H3

InChI-Schlüssel

ABBUMVYKBPWITF-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OCC=C)OC(C)OC(C)C(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.